Product packaging for 2-(3-Chloro-4-iodophenyl)-6-methylpyrazine(Cat. No.:CAS No. 1648864-31-6)

2-(3-Chloro-4-iodophenyl)-6-methylpyrazine

Cat. No.: B1434740
CAS No.: 1648864-31-6
M. Wt: 330.55 g/mol
InChI Key: WUPIUMRDVGLPAM-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-iodophenyl)-6-methylpyrazine (CAS TBC

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8ClIN2 B1434740 2-(3-Chloro-4-iodophenyl)-6-methylpyrazine CAS No. 1648864-31-6

Properties

IUPAC Name

2-(3-chloro-4-iodophenyl)-6-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClIN2/c1-7-5-14-6-11(15-7)8-2-3-10(13)9(12)4-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPIUMRDVGLPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C2=CC(=C(C=C2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401267304
Record name 2-(3-Chloro-4-iodophenyl)-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1648864-31-6
Record name 2-(3-Chloro-4-iodophenyl)-6-methylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1648864-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chloro-4-iodophenyl)-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Strategy

Data Table: Representative Preparation Parameters

Step Reagents & Conditions Solvent(s) Temperature Time Yield & Purity Notes
1 2-(Chloromethyl)-6-methylpyrazine hydrochloride preparation Various (DMSO, DMF) Room temp to reflux Variable Stock solutions prepared Solubility critical for stock solutions
2 3-Chloro-4-iodobenzene synthesis or sourcing Organic solvents Ambient Hours Purified by extraction Halogenation or commercial source
3 Pd-catalyzed cross-coupling (e.g., Suzuki) DMF, THF, or xylene Reflux (~80-120 °C) 10-20 hours 60-90% (typical) Base: K2CO3 or NaH; inert atmosphere
4 Purification by crystallization/trituration Acetone, isopropanol Cooling to RT 1-3 hours >90% purity achievable Multiple triturations improve purity

Research Findings and Notes on Preparation

  • The choice of solvent and base is crucial for the success of the coupling reaction. Polar aprotic solvents such as DMF and DMSO facilitate the reaction and solubilize reactants effectively.

  • Inert atmosphere (nitrogen or argon) is often employed to prevent oxidation or side reactions during palladium-catalyzed coupling.

  • Reaction times vary but typically range from 10 to 20 hours to ensure complete conversion.

  • Purification by repeated trituration in boiling acetone or isopropanol is effective in achieving high purity crystalline products.

  • The presence of both chloro and iodo substituents on the phenyl ring requires careful control of reaction conditions to avoid undesired side reactions such as dehalogenation or over-substitution.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-iodophenyl)-6-methylpyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of catalysts.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(3-Chloro-4-iodophenyl)-6-methylpyrazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of conductive polymers.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-iodophenyl)-6-methylpyrazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
This compound 6-methyl, 3-Cl-4-I-phenyl 367.56 High halogen content, lipophilic
2-(4-Isocyanatophenoxy)-6-methylpyrazine 6-methyl, 4-isocyanatophenoxy 215.23 Reactive isocyanate group, polar
6-Methyl-2-nitroimidazo[1,2-a]pyrazine Nitroimidazole fused pyrazine 301.25 Nitro group enhances redox activity
2-(4-Bromophenoxy)-6-methylpyrazine 6-methyl, 4-Br-phenoxy 279.13 Bromine substitution, moderate polarity
MK-212 (6-Chloro-2-[1-piperazinyl]-pyrazine) 6-Cl, 2-piperazinyl 230.69 Serotonin receptor agonist

Key Observations :

  • Halogen Effects: The iodine and chlorine in the target compound increase molecular weight and lipophilicity compared to bromine or smaller halogens (e.g., in 2-(4-Bromophenoxy)-6-methylpyrazine) .
  • Functional Groups: The isocyanate group in 2-(4-isocyanatophenoxy)-6-methylpyrazine introduces reactivity for covalent binding, unlike the inert halogens in the target compound .
  • Bioactivity : MK-212’s piperazinyl group enables 5-HT1C/2 receptor agonism, a feature absent in the target compound due to its halogenated phenyl group .

Pharmacological and Metabolic Comparisons

Key Observations :

  • The target compound’s lack of a piperazinyl or nitro group limits its direct interaction with serotonin receptors or hypoxia pathways, unlike MK-212 or nitroimidazole derivatives .
  • Its halogenated aromatic system may favor interactions with enzymes or receptors requiring hydrophobic or halogen-bonding interactions, as seen in related anticancer agents .

Biological Activity

2-(3-Chloro-4-iodophenyl)-6-methylpyrazine is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes halogen substituents that can significantly influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate signaling pathways involved in cell proliferation and apoptosis. The presence of halogens (chlorine and iodine) in the structure is believed to enhance its binding affinity to specific receptors or enzymes, thereby influencing various biological processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, a study demonstrated that derivatives of this compound had minimum inhibitory concentrations (MIC) against Mycobacterium kansasii as low as 12.6 μM, indicating effective antimicrobial properties without cytotoxicity in HepG2 cell lines .

CompoundMIC (μM)Target Organism
This compound12.6Mycobacterium kansasii
Derivative A8.7Mycobacterium avium

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. A notable finding was its ability to reduce cell viability in prostate cancer models, suggesting a role as a potential therapeutic agent in oncology . The structure-activity relationship (SAR) studies have indicated that modifications to the halogen positions can significantly affect the potency of the compound against cancer cells.

Case Studies and Research Findings

  • Prostate Cancer Treatment : A series of compounds derived from this compound were synthesized and tested for antiandrogenic activity. The results indicated that these compounds could effectively inhibit androgen receptor signaling pathways critical for prostate cancer progression .
  • Antimycobacterial Evaluation : In another study, derivatives were synthesized and evaluated against Mycobacterium tuberculosis. The findings revealed that certain modifications increased the activity against this pathogen, highlighting the importance of structural variations in enhancing biological efficacy .
  • In Vitro Cytotoxicity : Extensive cytotoxicity tests on various human cell lines showed that while some derivatives maintained antimicrobial activity, they displayed minimal cytotoxic effects on normal cells, suggesting a favorable therapeutic index for further development.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(3-Chloro-4-iodophenyl)-6-methylpyrazine, and how do catalyst choices influence yield?

Methodological Answer:
The synthesis of halogenated pyrazine derivatives like this compound often employs multicomponent reactions, cross-coupling strategies, and heterocyclic condensation. Key approaches include:

  • Multicomponent Catalysis : Ionic liquid [Et₃NH][HSO₄] efficiently catalyzes pyrazole/pyrazine formation via one-pot reactions, achieving yields >80% under mild conditions (50–70°C, 2–4 hours) .
  • Suzuki-Miyaura Coupling : For introducing the iodophenyl group, palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids are critical. Steric hindrance from the 3-chloro substituent may necessitate elevated temperatures (90–110°C) and prolonged reaction times (12–24 hours) .
  • Mannich Reactions : N,N′-bis(methoxymethyl)diaza-18-crown-6 facilitates functionalization of pyrazine cores with chlorophenyl groups, achieving ~98% yield in ethanol at reflux .
Method Catalyst Yield Conditions
Multicomponent reaction[Et₃NH][HSO₄]80–85%50–70°C, 2–4 hours
Suzuki couplingPd(PPh₃)₄, K₂CO₃40–60%90–110°C, 12–24 hours
Mannich reactionDiaza-18-crown-6 derivatives~98%Ethanol reflux, 6–8 hours

Basic: Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions on the pyrazine ring. For example, the methyl group at C6 appears as a singlet (~δ 2.5 ppm), while aromatic protons show splitting patterns indicative of para-substitution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 375.92 for C₁₁H₈ClIN₂) and detects halogen isotopic patterns .
  • X-ray Crystallography : Single-crystal XRD unambiguously assigns bond lengths and angles. For example, dihydropyrazine derivatives exhibit planar pyrazine rings with C–I bond lengths of ~2.10 Å .

Advanced: How can steric hindrance from the 3-chloro-4-iodophenyl group be mitigated during cross-coupling?

Methodological Answer:
Steric effects from bulky substituents reduce reaction efficiency. Strategies include:

  • Catalyst Optimization : Bulky ligands like XPhos enhance Pd catalyst stability, improving turnover in Suzuki couplings .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) increase solubility of halogenated intermediates.
  • Microwave Assistance : Microwave irradiation (150°C, 30 min) accelerates sluggish reactions, achieving yields comparable to conventional heating .

Advanced: How to resolve discrepancies between computational reactivity predictions and experimental data?

Methodological Answer:
Contradictions often arise from solvation effects or unaccounted steric interactions. Solutions include:

  • DFT Calculations with Implicit Solvation : Incorporate solvent models (e.g., SMD) to better approximate reaction environments .
  • Intermolecular Interaction Analysis : Crystal packing forces (via XRD) may alter electronic properties, explaining deviations in reactivity .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How does the pyrazine ring’s electronic environment affect electrophilic substitution regioselectivity?

Methodological Answer:
The electron-deficient pyrazine ring directs electrophiles to the least hindered position. For example:

  • Nitration : Occurs preferentially at C5 due to meta-directing effects of the methyl group .
  • Halogenation : Iodine substituents at C4 deactivate the ring, shifting reactivity to C2 in the presence of Lewis acids (e.g., FeCl₃) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Chloro-4-iodophenyl)-6-methylpyrazine
Reactant of Route 2
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2-(3-Chloro-4-iodophenyl)-6-methylpyrazine

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